![molecular formula C21H25NO4 B5210518 isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B5210518.png)
isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoate, also known as IPPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. IPPP is a prodrug that is converted into a potent agonist of the G protein-coupled receptor 119 (GPR119) in vivo. GPR119 is a promising therapeutic target for the treatment of type 2 diabetes and obesity. In
Mechanism of Action
Isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoate is a prodrug that is converted into the active metabolite, isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoic acid (IPPA), in vivo. IPPA activates GPR119 by binding to its extracellular domain, leading to the activation of downstream signaling pathways that regulate insulin secretion, glucose uptake, and food intake. IPPA also acts as an allosteric modulator of the GPR119 receptor, enhancing its response to endogenous ligands.
Biochemical and Physiological Effects
IPPA has been shown to increase insulin secretion and glucose uptake in pancreatic beta cells and adipocytes, respectively. In addition, IPPA has been shown to reduce food intake and body weight in animal models of obesity. IPPA also improves lipid metabolism by reducing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol levels. Moreover, IPPA has anti-inflammatory effects, as it reduces the expression of pro-inflammatory cytokines in adipose tissue.
Advantages and Limitations for Lab Experiments
Isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoate is a potent and selective agonist of GPR119, making it a valuable tool for studying the physiological and pharmacological functions of this receptor. However, isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoate has limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties. In addition, isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoate is unstable in acidic conditions, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the research on isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoate and its applications. One direction is to explore the therapeutic potential of isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoate in the treatment of metabolic disorders such as type 2 diabetes and obesity. This can involve further preclinical studies to evaluate the safety and efficacy of isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoate in animal models, as well as clinical trials to test its efficacy in humans. Another direction is to investigate the molecular mechanisms underlying the actions of isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoate and GPR119, which can provide insights into the development of novel drugs targeting this receptor. Finally, there is a need to develop more efficient and scalable synthesis methods for isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoate, which can facilitate its use in research and drug development.
Synthesis Methods
Isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoate can be synthesized through a multi-step process involving the reaction of isopropyl 2-bromoacetate with 4-hydroxybenzoic acid, followed by the coupling of 2-phenylethylamine and phosgene to form the corresponding isocyanate intermediate. The isocyanate intermediate is then reacted with 2-(4-hydroxyphenoxy)propanoic acid to yield isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoate. The overall yield of this synthesis method is approximately 35%.
Scientific Research Applications
Isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoate has shown potential in the treatment of type 2 diabetes and obesity. GPR119 is predominantly expressed in the pancreas and gastrointestinal tract, where it regulates insulin secretion and glucose homeostasis. Activation of GPR119 by isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoate leads to increased insulin secretion and glucose uptake, as well as decreased food intake and body weight. In addition, isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoate has been shown to improve lipid metabolism and reduce inflammation in animal models of metabolic disorders.
properties
IUPAC Name |
propan-2-yl 2-[4-(2-phenylethylcarbamoyl)phenoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-15(2)25-21(24)16(3)26-19-11-9-18(10-12-19)20(23)22-14-13-17-7-5-4-6-8-17/h4-12,15-16H,13-14H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIECTKBSCWFIRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)OC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.